molecular formula C24H17N3Na2O8S2 B13787149 Disodium 4-(benzoylamino)-5-hydroxy-6-((m-tolyl)azo)naphthalene-1,7-disulphonate CAS No. 6362-44-3

Disodium 4-(benzoylamino)-5-hydroxy-6-((m-tolyl)azo)naphthalene-1,7-disulphonate

Cat. No.: B13787149
CAS No.: 6362-44-3
M. Wt: 585.5 g/mol
InChI Key: VZAROUVOFRCLMS-UHFFFAOYSA-L
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Description

Disodium 4-(benzoylamino)-5-hydroxy-6-((m-tolyl)azo)naphthalene-1,7-disulphonate is a complex organic compound known for its vibrant color properties. It is often used in various industrial applications, particularly in the dye and pigment industries. The compound’s structure includes a naphthalene core with multiple functional groups, making it a versatile molecule for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 4-(benzoylamino)-5-hydroxy-6-((m-tolyl)azo)naphthalene-1,7-disulphonate typically involves multiple steps:

    Diazotization: The process begins with the diazotization of m-toluidine to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 5-hydroxy-1,7-disulfonic acid naphthalene to form the azo compound.

    Benzoylation: The final step involves the benzoylation of the amino group to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common reagents used include sodium nitrite for diazotization and benzoyl chloride for benzoylation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group.

    Reduction: Reduction reactions can occur at the azo group, converting it to the corresponding amine.

    Substitution: Various substitution reactions can take place at the benzoylamino and hydroxy groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or alkylating agents.

Major Products

    Oxidation: Products include quinones and other oxidized derivatives.

    Reduction: Products include amines and reduced azo compounds.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

Disodium 4-(benzoylamino)-5-hydroxy-6-((m-tolyl)azo)naphthalene-1,7-disulphonate has several scientific research applications:

    Chemistry: Used as a dye in analytical chemistry for detecting various ions and compounds.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes.

    Industry: Widely used in the textile industry for dyeing fabrics.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo group plays a crucial role in its color properties, while the benzoylamino and hydroxy groups contribute to its reactivity. The molecular targets and pathways involved include interactions with metal ions and organic molecules, leading to the formation of colored complexes.

Comparison with Similar Compounds

Similar Compounds

  • Disodium 4-(benzoylamino)-5-hydroxy-6-((p-tolyl)azo)naphthalene-1,7-disulphonate
  • Disodium 4-(benzoylamino)-5-hydroxy-6-((o-tolyl)azo)naphthalene-1,7-disulphonate

Uniqueness

Disodium 4-(benzoylamino)-5-hydroxy-6-((m-tolyl)azo)naphthalene-1,7-disulphonate is unique due to its specific substitution pattern, which imparts distinct color properties and reactivity compared to its isomers. The position of the methyl group in the m-tolyl moiety influences the compound’s overall stability and interaction with other molecules.

Properties

CAS No.

6362-44-3

Molecular Formula

C24H17N3Na2O8S2

Molecular Weight

585.5 g/mol

IUPAC Name

disodium;4-benzamido-5-hydroxy-6-[(3-methylphenyl)diazenyl]naphthalene-1,7-disulfonate

InChI

InChI=1S/C24H19N3O8S2.2Na/c1-14-6-5-9-16(12-14)26-27-22-20(37(33,34)35)13-17-19(36(30,31)32)11-10-18(21(17)23(22)28)25-24(29)15-7-3-2-4-8-15;;/h2-13,28H,1H3,(H,25,29)(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2

InChI Key

VZAROUVOFRCLMS-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=CC=C1)N=NC2=C(C3=C(C=CC(=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C4=CC=CC=C4)O.[Na+].[Na+]

Origin of Product

United States

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